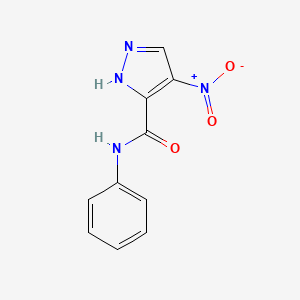

4-nitro-N-phenyl-1H-pyrazole-3-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-nitro-N-phenyl-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O3/c15-10(12-7-4-2-1-3-5-7)9-8(14(16)17)6-11-13-9/h1-6H,(H,11,13)(H,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDNHDCHGOIFCAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=C(C=NN2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350694 | |

| Record name | 4-nitro-N-phenyl-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

309740-93-0 | |

| Record name | 4-nitro-N-phenyl-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Nitro N Phenyl 1h Pyrazole 3 Carboxamide and Analogous Pyrazole Carboxamides

Historical and Contemporary Approaches to Pyrazole (B372694) Ring Synthesis

The synthesis of the pyrazole core is a well-established field, with a rich history of foundational reactions and a continuous drive towards more efficient and environmentally benign methods.

The most traditional and widely employed method for constructing the pyrazole ring is the cyclocondensation reaction between a 1,3-dielectrophilic species and a hydrazine (B178648) derivative. mdpi.combeilstein-journals.org This approach, famously known as the Knorr pyrazole synthesis, typically utilizes 1,3-dicarbonyl compounds as the three-carbon backbone. beilstein-journals.orgnih.gov

The reaction involves the condensation of a hydrazine with a β-dicarbonyl compound, leading to the formation of the pyrazole ring. The versatility of this method lies in the wide availability of substituted hydrazines and 1,3-dicarbonyls, allowing for the creation of a diverse library of pyrazole derivatives. Other classical precursors that serve as the 1,3-dielectrophile include α,β-unsaturated carbonyl compounds and acetylenic ketones. mdpi.comnih.gov When α,β-unsaturated ketones are used, the initial product is a pyrazoline, which must then be oxidized to yield the aromatic pyrazole. mdpi.com

Table 1: Classical Precursors for Pyrazole Synthesis

| 1,3-Dielectrophile Source | Hydrazine Reactant | Key Feature |

|---|---|---|

| 1,3-Diketones | Substituted Hydrazines | Direct formation of the pyrazole ring; the most common method (Knorr synthesis). beilstein-journals.org |

| α,β-Unsaturated Ketones | Substituted Hydrazines | Forms a pyrazoline intermediate that requires a subsequent oxidation step. mdpi.com |

In recent decades, a significant shift towards more sustainable and efficient chemical syntheses has spurred the development of modern approaches for pyrazole construction. nih.govresearchgate.net These methods emphasize atom economy, reduced reaction times, operational simplicity, and the avoidance of hazardous materials. nih.govresearchgate.net

Multicomponent reactions (MCRs) have emerged as a powerful strategy, allowing for the synthesis of complex pyrazoles in a single step from three or more starting materials. beilstein-journals.orgrsc.org This approach enhances efficiency and reduces waste compared to traditional multi-step syntheses. rsc.org

Catalysis plays a pivotal role in modern pyrazole synthesis. A wide array of catalysts have been employed to improve yields and reaction conditions:

Transition-Metal Catalysts: Copper, rhodium, and palladium catalysts have been used for various coupling and cyclization reactions to form the pyrazole ring. researchgate.netorganic-chemistry.org For example, copper-catalyzed condensation reactions can proceed efficiently at room temperature. organic-chemistry.org

Heterogeneous Catalysts: Solid-supported catalysts, such as silica-supported sulfuric acid or cerium oxide nanocomposites, offer advantages like easy separation and recyclability, aligning with green chemistry principles. thieme-connect.com

Organocatalysts: Small organic molecules, like sodium gluconate, have been used to catalyze MCRs for pyrazole synthesis under environmentally friendly conditions. rsc.org

Nanocatalysts: The use of nanocatalysts is a growing area, offering high catalytic activity for pyrazole synthesis. thieme-connect.comthieme-connect.com

Green chemistry principles are further incorporated through the use of alternative energy sources and benign solvents. Microwave and ultrasonic assistance can dramatically reduce reaction times, while the use of green solvents like water or solvent-free conditions minimizes environmental impact. thieme-connect.combenthamdirect.com

Table 2: Comparison of Synthetic Approaches to Pyrazole Cores

| Feature | Classical Cyclocondensation | Modern Catalytic & Green Approaches |

|---|---|---|

| Methodology | Stepwise synthesis, often requiring harsh conditions (e.g., strong acids). | Often one-pot, multicomponent reactions (MCRs). rsc.org |

| Catalysis | Often uncatalyzed or uses stoichiometric acid/base. | Employs a wide range of catalysts (transition metals, nanocatalysts, organocatalysts). researchgate.netthieme-connect.com |

| Solvents | Typically uses volatile organic solvents. | Focus on green solvents (e.g., water, ethanol) or solvent-free conditions. thieme-connect.combenthamdirect.com |

| Energy | Conventional heating (reflux). | Alternative energy sources (microwaves, ultrasound) to reduce reaction times. benthamdirect.com |

| Efficiency | Moderate yields, can generate significant waste. | High atom economy, high yields, operational simplicity. nih.govresearchgate.net |

Targeted Synthesis of 4-nitro-N-phenyl-1H-pyrazole-3-carboxamide

The synthesis of the specific target compound, this compound, involves the initial construction of a suitably functionalized pyrazole core followed by the introduction or modification of the nitro and carboxamide groups.

A logical retrosynthetic analysis suggests that the final amide bond can be formed between a pyrazole carboxylic acid and an aniline (B41778). Therefore, the key precursors are:

4-nitro-1H-pyrazole-3-carboxylic acid

Aniline

The synthesis of 4-nitro-1H-pyrazole-3-carboxylic acid is itself a multi-step process. It can be prepared from the corresponding ester, ethyl 4-nitro-1H-pyrazole-3-carboxylate, via hydrolysis. The pyrazole ester can be synthesized through the cyclocondensation of a hydrazine with a functionalized β-diketoester, followed by nitration of the resulting pyrazole ring. The nitration of the pyrazole ring system is a crucial step, typically achieved through electrophilic substitution. nih.gov

Nitration: The introduction of a nitro group onto the pyrazole ring, specifically at the C4 position, is a key functionalization step. This is an electrophilic aromatic substitution reaction. Common nitrating agents include mixtures of concentrated nitric acid and sulfuric acid (HNO₃/H₂SO₄) or nitric acid in acetic anhydride. nih.gov The conditions must be carefully controlled to ensure regioselectivity and prevent over-nitration or degradation of the starting material.

Carboxamide Functionalization (Amidation): The formation of the amide bond between the carboxylic acid group on the pyrazole ring and aniline is the final key step. Direct condensation is often inefficient, so the carboxylic acid is typically activated first. Common methods include:

Conversion to Acid Chloride: The carboxylic acid can be converted to the more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride then reacts readily with aniline to form the desired carboxamide. nih.gov

Use of Coupling Agents: A milder and very common approach involves the use of peptide coupling agents. A mixture of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBT) in an anhydrous solvent like dimethylformamide (DMF) is effective for promoting the amidation at room temperature. jst.go.jp This method avoids the harsh conditions associated with acid chloride formation.

Table 3: Optimized Conditions for Amide Formation

| Parameter | Method | Details |

|---|---|---|

| Reagents | EDCI, HOBT | Standard peptide coupling agents that facilitate amide bond formation under mild conditions. jst.go.jp |

| Solvent | Anhydrous DMF | A polar aprotic solvent that effectively dissolves the reactants. jst.go.jp |

| Temperature | Room Temperature | The reaction can proceed efficiently without the need for heating. jst.go.jp |

| Reaction Time | ~24 hours | Sufficient time for the reaction to go to completion. jst.go.jp |

After the synthesis is complete, the crude this compound must be purified to remove unreacted starting materials, reagents, and byproducts.

Recrystallization: This is the most common and effective method for purifying solid organic compounds. The choice of solvent is critical; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures or are insoluble even at high temperatures. For pyrazole carboxamides, common recrystallization solvents include:

Ethanol or Methanol researchgate.net

Ethyl acetate (B1210297) researchgate.net

Dimethylformamide (DMF) rsc.org

Mixtures of alcohol and water researchgate.net

Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography may be employed. Since pyrazoles can be basic, they may interact strongly with acidic silica (B1680970) gel, leading to poor separation. In such cases, the silica gel can be deactivated by pre-treating it with a base like triethylamine. researchgate.net Alternatively, a different stationary phase, such as neutral alumina (B75360) or reversed-phase silica (C-18), can be used. researchgate.net

Design and Synthesis of Structurally Modified Analogs for Structure-Activity Relationship Studies

The systematic design and synthesis of structurally modified analogs are fundamental to establishing a comprehensive structure-activity relationship (SAR). This process is crucial for transforming a preliminary "hit" or "lead" compound, such as this compound, into a more potent, selective, and pharmacologically viable agent. For pyrazole carboxamides, SAR studies typically involve the methodical alteration of three main structural components: the N-phenyl ring, the pyrazole core, and the connecting carboxamide linkage.

The synthetic approach to these analogs often begins with the construction of the central pyrazole ring. A prevalent method is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. nih.gov This versatile strategy allows for the introduction of various substituents on the pyrazole ring from the outset. For instance, different hydrazines can be used to modify the N1 position, while substituted 1,3-dicarbonyl precursors can place desired groups at other positions on the ring. Another common method is the 1,3-dipolar cycloaddition. nih.govmdpi.com

Once the substituted pyrazole-3-carboxylic acid core is synthesized, it is typically converted to a more reactive intermediate, such as an acid chloride. This is often achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂). acs.orgnih.gov The resulting pyrazole-3-carbonyl chloride can then be readily coupled with a diverse range of substituted anilines to generate a library of N-phenyl-1H-pyrazole-3-carboxamide analogs. This final amidation step allows for extensive exploration of the chemical space around the N-phenyl ring, which is often critical for target binding and selectivity.

To probe the SAR, specific modifications are planned. For the N-phenyl ring, a variety of commercially available anilines with different electronic (electron-donating or electron-withdrawing) and steric properties (small or bulky groups) are used. This helps to determine the optimal substitution pattern on the phenyl ring for biological activity.

For the pyrazole core, key positions for modification include the N1 and C4 positions. The N1 position can be alkylated or arylated to investigate the impact of substituents on potency and metabolic stability. nih.gov The nitro group at the C4 position is a strong electron-withdrawing group and a potential site for metabolic modification; therefore, replacing it with other groups like halogens, alkyls, or cyano groups can significantly impact the compound's profile.

The following data table illustrates a hypothetical set of analogs designed to probe the SAR of the parent compound, this compound.

| Compound ID | Modification on N-phenyl ring | Modification on Pyrazole Ring (Position 4) | Modification on Pyrazole Ring (N1) | Rationale for Modification |

| Parent | Unsubstituted | Nitro (-NO₂) | Hydrogen (-H) | Baseline compound |

| Analog A1 | 4-Chloro | Nitro (-NO₂) | Hydrogen (-H) | Investigate effect of electron-withdrawing group on phenyl ring |

| Analog A2 | 4-Methoxy | Nitro (-NO₂) | Hydrogen (-H) | Investigate effect of electron-donating group on phenyl ring |

| Analog A3 | 3,4-Dichloro | Nitro (-NO₂) | Hydrogen (-H) | Explore impact of multiple substitutions and steric bulk |

| Analog B1 | Unsubstituted | Bromo (-Br) | Hydrogen (-H) | Replace nitro with a different electron-withdrawing group |

| Analog B2 | Unsubstituted | Cyano (-CN) | Hydrogen (-H) | Assess impact of a linear, electron-withdrawing group |

| Analog C1 | Unsubstituted | Nitro (-NO₂) | Methyl (-CH₃) | Determine importance of N-H bond and explore steric effects at N1 |

| Analog C2 | Unsubstituted | Nitro (-NO₂) | Phenyl (-C₆H₅) | Introduce significant bulk at the N1 position |

Through the synthesis and subsequent biological evaluation of such carefully designed analogs, researchers can decipher the specific structural requirements for activity. This knowledge guides the rational design of next-generation compounds with improved therapeutic potential. For example, studies on other pyrazole carboxamides have shown that specific substitutions, such as a para-substituted phenyl ring at one position and a dichlorophenyl group at another, are crucial for potent activity at certain biological targets like the cannabinoid receptor. nih.govacs.org

Advanced Spectroscopic and Structural Elucidation Techniques for Pyrazole Carboxamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

¹H NMR spectroscopy would be utilized to identify the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (J), and integration values.

Expected ¹H NMR Data: A hypothetical data table is presented below to illustrate the expected proton signals. The chemical shifts are influenced by the electron-withdrawing nitro group and the aromatic rings.

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Integration |

| Pyrazole-H (C5-H) | 8.5 - 9.0 | s | - | 1H |

| Amide-H (N-H) | 10.0 - 11.0 | s | - | 1H |

| Phenyl-H (ortho) | 7.6 - 7.8 | d | 7.0 - 8.0 | 2H |

| Phenyl-H (meta) | 7.3 - 7.5 | t | 7.0 - 8.0 | 2H |

| Phenyl-H (para) | 7.1 - 7.3 | t | 7.0 - 8.0 | 1H |

| Pyrazole-NH | 13.0 - 14.0 | br s | - | 1H |

Note: This is a hypothetical representation. Actual values would be determined experimentally.

¹³C NMR spectroscopy would provide information on the carbon framework of the molecule. The chemical shift of each carbon atom is indicative of its hybridization and electronic environment.

Expected ¹³C NMR Data: The following table illustrates the anticipated carbon signals for the compound.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Carbonyl (C=O) | 158 - 162 |

| Pyrazole (B372694) C3 | 145 - 150 |

| Pyrazole C4-NO₂ | 140 - 145 |

| Pyrazole C5 | 130 - 135 |

| Phenyl C (ipso) | 138 - 142 |

| Phenyl C (ortho) | 120 - 125 |

| Phenyl C (meta) | 128 - 132 |

| Phenyl C (para) | 124 - 128 |

Note: This is a hypothetical representation. Actual values would be determined experimentally.

2D NMR experiments would be crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity within the molecule.

COSY (Correlation Spectroscopy): Would reveal proton-proton couplings, for instance, confirming the connectivity of the protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms, allowing for the assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away, which is essential for identifying quaternary carbons and piecing together the molecular fragments. For example, a correlation between the amide proton and the pyrazole C3 would confirm their proximity.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

HRMS would be employed to determine the exact mass of the molecule with high precision, which in turn allows for the unambiguous determination of its molecular formula.

Expected HRMS Data: For a molecular formula of C₁₀H₈N₄O₃, the expected exact mass would be calculated and compared to the experimentally determined value.

| Ion | Calculated Exact Mass | Observed Mass | Difference (ppm) |

| [M+H]⁺ | 233.0675 | To be determined | To be determined |

| [M+Na]⁺ | 255.0494 | To be determined | To be determined |

Note: This is a hypothetical representation. Actual values would be determined experimentally.

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Expected IR Data: The IR spectrum of 4-nitro-N-phenyl-1H-pyrazole-3-carboxamide would be expected to show characteristic absorption bands for the N-H, C=O, N-O, and C=C bonds.

| Functional Group | Characteristic Absorption Band (cm⁻¹) |

| N-H Stretch (amide and pyrazole) | 3200 - 3400 |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C=O Stretch (amide) | 1650 - 1680 |

| N-O Stretch (nitro group) | 1500 - 1550 (asymmetric), 1330 - 1370 (symmetric) |

| C=N and C=C Stretch (aromatic rings) | 1450 - 1600 |

Note: This is a hypothetical representation. Actual values would be determined experimentally.

X-ray Crystallography for Definitive Three-Dimensional Molecular Structure Elucidation

Single-crystal X-ray crystallography would provide the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Expected Crystallographic Data: If a suitable crystal could be grown, X-ray diffraction analysis would yield detailed crystallographic parameters.

| Parameter | Value |

| Crystal System | To be determined |

| Space Group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| V (ų) | To be determined |

| Z | To be determined |

Note: This is a hypothetical representation. Actual values would be determined experimentally.

Biological Activity Assessment and Mechanistic Investigations of Pyrazole Carboxamide Compounds

Evaluation of Anticancer Potential and Associated Molecular Mechanisms

There is no available information from scientific studies regarding the anticancer potential of 4-nitro-N-phenyl-1H-pyrazole-3-carboxamide.

In Vitro Cell Proliferation and Viability Assays (e.g., MTT assays)

No data from in vitro cell proliferation or viability assays, such as MTT assays, has been published for this compound.

Investigation of DNA Binding Interactions (e.g., Spectroscopic, Viscosity Measurements)

There are no published studies investigating the DNA binding interactions of this compound through methods like spectroscopic analysis or viscosity measurements.

Kinase Inhibition Profiling and Specificity Assessment

The kinase inhibition profile and specificity of this compound have not been reported in the scientific literature.

Analysis of Apoptosis Induction and Cell Cycle Arrest Pathways

No research has been found that analyzes the induction of apoptosis or cell cycle arrest pathways by this compound.

Antimicrobial and Antifungal Efficacy Studies

Information regarding the antimicrobial and antifungal efficacy of this compound is not available.

Mycelium Growth Inhibition Assays Against Phytopathogenic Fungi

There are no published results from mycelium growth inhibition assays for this compound against any phytopathogenic fungi.

Succinate (B1194679) Dehydrogenase (SDH) Inhibition Analysis

Pyrazole (B372694) carboxamides are widely recognized as a significant class of fungicides that act by inhibiting the enzyme succinate dehydrogenase (SDH), also known as complex II, in the mitochondrial respiratory chain. This inhibition disrupts the fungal cell's energy production, leading to its death. A series of novel pyrazole-4-carboxamide derivatives containing N-phenyl substituted amide fragments have been designed and synthesized, with many exhibiting good antifungal activity by targeting SDH. nih.govresearchgate.net Molecular docking studies have further elucidated the interaction between pyrazole-carboxamide derivatives and the active site of SDH. nih.gov

While the chemical backbone of this compound strongly suggests that its antifungal mechanism is likely rooted in SDH inhibition, specific experimental data, such as IC50 values or detailed enzymatic assays for this particular compound, were not available in the reviewed scientific literature.

Investigation of Fungal Cell Wall and Membrane Integrity Disruption

The integrity of the fungal cell wall and membrane is crucial for the organism's survival, making it a prime target for antifungal agents. Studies on various pyrazole carboxamide derivatives have indicated that these compounds can interfere with these structures. For instance, some derivatives have been shown to disrupt the cell membrane of mycelium, thereby inhibiting fungal growth. nih.gov However, direct experimental evidence from studies such as transmission electron microscopy or membrane permeability assays specifically for this compound is not detailed in the available research.

Modulation of Endogenous Reactive Oxygen Species (ROS) Production

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that, in excess, can lead to cellular damage. The pyrazole nucleus is a component of various compounds investigated for their antioxidant properties and their ability to modulate ROS. ekb.eg Some pyrazole derivatives have been synthesized and evaluated for their potential to reduce ROS production in different biological systems. nih.gov

Despite the known antioxidant potential within the broader pyrazole class, specific studies detailing the effect of this compound on the production of endogenous ROS have not been identified in the reviewed literature.

Anti-Inflammatory Activity Assessments

The pyrazole scaffold is a core component of several well-known anti-inflammatory drugs. nih.govnih.govmdpi.com Consequently, derivatives of pyrazole carboxamide are often subjects of anti-inflammatory investigations.

In Vitro Enzyme Inhibition Studies (e.g., Cyclooxygenases, Lipoxygenases)

The anti-inflammatory action of many drugs stems from their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases. A number of pyrazole derivatives have been synthesized and have demonstrated anti-inflammatory activity, with some showing potential as COX inhibitors. nih.govresearchgate.net However, specific in vitro studies quantifying the inhibitory activity of this compound against these enzymes were not found in the surveyed scientific literature.

Modulation of Inflammatory Mediator Production

The inflammatory response is orchestrated by a host of chemical messengers known as inflammatory mediators, including cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins (ILs). Research on various pyrazole derivatives has explored their capacity to modulate the production of these mediators. nih.gov Nevertheless, specific data from research investigating the direct impact of this compound on the production of inflammatory mediators is not available in the reviewed literature.

Antitubercular Investigations

Tuberculosis remains a significant global health challenge, necessitating the development of new therapeutic agents. Pyrazole derivatives have emerged as a promising class of compounds with potential antitubercular activity. nih.govnih.govresearchgate.net

A study focused on novel pyrazole-4-carboxamide derivatives reported the synthesis and evaluation of their activity against Mycobacterium tuberculosis H37Rv. japsonline.com While the study did not specifically list this compound, it did provide data for structurally similar compounds. For instance, the compound 3-hydroxy-N-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide was among the synthesized derivatives. japsonline.com The findings from this study on related compounds suggest the potential for this chemical class to exhibit antitubercular effects. The antitubercular activity of several compounds from this study against the MTB H37Rv strain is presented below. japsonline.com

| Compound ID | Structure | MIC (µg/ml) |

| 5e | 3-hydroxy-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide | 3.12 |

| 5g | N-(4-chlorophenyl)-3-hydroxy-1-phenyl-1H-pyrazole-4-carboxamide | 6.25 |

| 5m | N-(3,4-dimethylphenyl)-3-hydroxy-1-phenyl-1H-pyrazole-4-carboxamide | 6.25 |

| 5h | N-(2,4-dichlorophenyl)-3-hydroxy-1-phenyl-1H-pyrazole-4-carboxamide | 12.5 |

In Vitro Inhibition of Mycobacterium tuberculosis Strains (e.g., H37Rv)

Pyrazole-based molecular structures have been a focal point in the search for new antitubercular agents. japsonline.com Research into pyrazole-4-carboxamide derivatives has identified several compounds with significant inhibitory activity against the Mycobacterium tuberculosis (Mtb) H37Rv strain. japsonline.comjapsonline.com The antitubercular efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of the bacteria.

Studies have shown that the substitution pattern on the aryl amine portion of the pyrazole carboxamide structure significantly influences the antitubercular activity. For instance, compounds featuring electron-donating groups have demonstrated notable inhibition of bacterial growth. japsonline.com A series of synthesized pyrazole-4-carboxamide derivatives were tested against the Mtb H37Rv strain, yielding promising results. japsonline.com Similarly, novel hybrids combining pyrazole-pyrazoline structures with triazole and tetrazole pharmacophores have been synthesized and evaluated, with some compounds showing potent activity against the H37Rv strain. acs.org One study identified a nitroso-containing pyrazole derivative, NSC 18725, as a particularly potent small molecule against mycobacteria. nih.gov

Table 1: In Vitro Antitubercular Activity of Pyrazole Carboxamide Derivatives against M. tuberculosis H37Rv

| Compound Series | Specific Compound | MIC (μg/mL) | Reference |

|---|---|---|---|

| Pyrazole-4-carboxamides | 5e | 3.12 | japsonline.com |

| Pyrazole-4-carboxamides | 5g | 6.25 | japsonline.com |

| Pyrazole-4-carboxamides | 5m | 6.25 | japsonline.com |

| Pyrazole-4-carboxamides | 5h | 12.5 | japsonline.com |

| Pyrazolylpyrazoline-clubbed Hybrids | 9k | 12.5 | acs.org |

| Pyrazolylpyrazoline-clubbed Hybrids | 9o | 12.5 | acs.org |

Mechanistic Studies on DNA Gyrase Inhibition

DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process vital for DNA replication and transcription. mdpi.comresearcher.life Its absence in human cells makes it a highly selective and validated target for antibacterial agents. mdpi.comresearcher.life Several pyrazole carboxamide derivatives have been identified as potent inhibitors of this enzyme, providing a mechanism for their antibacterial and antitubercular effects. nih.govresearchgate.netnih.gov

The inhibitory action of these compounds stems from their ability to bind to the subunits of the DNA gyrase enzyme, typically the GyrA or GyrB subunit, thereby blocking its function. researchgate.netnih.gov For example, a series of N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives were shown to strongly inhibit DNA gyrase from both S. aureus and B. subtilis. nih.gov Docking studies revealed that these compounds fit into a binding pocket where they form hydrogen bonds and π-cation interactions with key amino acid residues like ARG144, GLY85, and ARG84, stabilizing the compound-enzyme complex and inhibiting its activity. nih.gov

Similarly, piperidine-4-carboxamides (P4Cs) have been shown to target DNA gyrase in Mycobacterium abscessus, with spontaneous resistance to these compounds mapping to mutations in the gyrA and gyrB genes that encode the enzyme's subunits. researchgate.netnih.gov Biochemical assays confirmed that P4Cs inhibit the wild-type DNA gyrase enzyme but not the resistant mutant form. researchgate.netnih.gov

Table 2: DNA Gyrase Inhibitory Activity of Pyrazole Derivatives

| Compound | Target Enzyme | IC₅₀ (μg/mL) | Reference |

|---|---|---|---|

| Compound 3k (N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivative) | S. aureus DNA gyrase | 0.15 | nih.gov |

| Compound 3k (N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivative) | B. subtilis DNA gyrase | 0.25 | nih.gov |

| Compound 3s (N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivative) | S. aureus DNA gyrase | 3.25 | nih.gov |

| Compound 3s (N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivative) | B. subtilis DNA gyrase | 1.00 | nih.gov |

Other Emerging Biological Activities and Potential Molecular Targets

Insecticidal and Herbicidal Applications

The pyrazole carboxamide scaffold is a cornerstone in the development of modern pesticides, with numerous derivatives demonstrating potent insecticidal and herbicidal activities. globethesis.comrhhz.net These compounds are crucial for agricultural crop protection. nih.gov The mechanism of action for many insecticidal pyrazole derivatives involves targeting the insect ryanodine (B192298) receptor (RyR), which is critical for muscle function. rsc.org

Research has led to the synthesis of various pyrazole carboxamides with high efficacy against a range of agricultural pests. nih.govmdpi.com For example, certain 5-pyrazole carboxamide derivatives exhibit significant insecticidal activity against pests such as the armyworm (Mythimna separata) and the black bean aphid (Aphis fabae). globethesis.com Another study highlighted a pyrazole-5-carboxamide derivative, 4a-14, which was effective against the diamondback moth (Plutella xylostella), western flower thrips (Frankliniella occidentalis), and pests with piercing-sucking mouthparts like the cowpea aphid (Aphis craccivora) and the brown planthopper (Nilaparvata lugens). nih.gov The specific substitution pattern on the pyrazole ring is crucial in determining the selectivity and potency of these compounds against different biological species. nih.gov

Table 3: Insecticidal Activity of Pyrazole Carboxamide Derivatives

| Compound | Target Pest | Activity | Reference |

|---|---|---|---|

| Compound 5g (N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-1-(4-fluorophenyl)-3-phenyl-1H-pyrazole-4-carboxamide) | Diamondback moth (Plutella xylostella) | 84% larvicidal activity at 0.1 mg L⁻¹ | rsc.org |

| Compound 4a-14 (pyrazole-5-carboxamide derivative) | Cowpea aphid (Aphis craccivora) | Excellent | nih.gov |

| Compound 4a-14 (pyrazole-5-carboxamide derivative) | Brown planthopper (Nilaparvata lugens) | Excellent | nih.gov |

| Various 5-Pyrazole carboxamides | Armyworm (Mythimna separata) | Class A activity | globethesis.com |

| Various 5-Pyrazole carboxamides | Black bean aphid (Aphis fabae) | Class A activity | globethesis.com |

Enzyme Inhibition for Neurological Disorders (e.g., Monoamine Oxidase-B, Acetylcholinesterase)

Pyrazole and pyrazoline derivatives have emerged as promising scaffolds for designing inhibitors of enzymes implicated in neurodegenerative disorders such as Alzheimer's disease. researchgate.netnih.gov Key targets include acetylcholinesterase (AChE), which breaks down the neurotransmitter acetylcholine, and monoamine oxidase-B (MAO-B), an enzyme involved in neurotransmitter metabolism and oxidative stress. researchgate.netbohrium.com

Dual inhibitors of both AChE and MAO-B are considered an effective strategy for treating Alzheimer's disease. researchgate.net Numerous studies have reported the synthesis of pyrazole carboxamide derivatives with potent inhibitory effects on these enzymes. researchgate.netbohrium.com For example, a series of novel pyrazole carboxamide derivatives were found to be highly effective inhibitors of AChE, with inhibition constant (Kᵢ) values in the low nanomolar range (6.60 nM to 14.15 nM). bohrium.com Similarly, pyrazoline-based compounds have demonstrated significant inhibitory activity against AChE, with some derivatives showing IC₅₀ values also in the nanomolar range. nih.gov These findings highlight the potential of these compounds as leads for developing new therapies for neurological conditions. nih.govbohrium.com

Table 4: Inhibition of Enzymes Related to Neurological Disorders by Pyrazole Derivatives

| Compound Series | Target Enzyme | Inhibitory Potency | Reference |

|---|---|---|---|

| Novel Pyrazole Carboxamides | Acetylcholinesterase (AChE) | Kᵢ: 6.60 ± 0.62 to 14.15 ± 1.09 nM | bohrium.com |

| Novel Pyrazole Carboxamides | Butyrylcholinesterase (BChE) | Kᵢ: 54.87 ± 7.76 to 137.20 ± 9.61 nM | bohrium.com |

| Compound A13 (5-(4-Chlorophenyl)-3-(2-hydroxyphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide) | Acetylcholinesterase (AChE) | IC₅₀: 23.47 ± 1.17 nM | nih.govacs.org |

Antimalarial Protease Inhibition (e.g., Falcipain, Plasmepsin)

The rise of drug-resistant malaria parasites necessitates the discovery of new therapeutic agents with novel mechanisms of action. mdpi.comsciforum.netsciforum.net Cysteine proteases like falcipain-2 and falcipain-3, and aspartic proteases like plasmepsin-2, are crucial for the survival of the Plasmodium falciparum parasite, as they are involved in degrading host hemoglobin to provide essential amino acids. mdpi.comsciforum.netsciforum.net Inhibiting these enzymes is a promising strategy for antimalarial drug development. mdpi.comsciforum.net

In silico studies, including molecular docking, have been employed to evaluate novel 2-pyrazoline (B94618) carboxamide derivatives as potential inhibitors of these key malarial proteases. mdpi.comsciforum.netsciforum.net These computational analyses have identified several derivatives with promising binding affinities for the active sites of falcipain-2, falcipain-3, and plasmepsin-2. mdpi.comsciforum.net The interactions suggest a competitive inhibition mechanism, which could disrupt the hemoglobin degradation pathway and halt the parasite's life cycle. mdpi.comsciforum.net For instance, one ligand, P13, showed a particularly strong binding affinity with falcipain-2, forming a hydrogen bond with the essential catalytic residue CYS42. mdpi.comsciforum.net These computational findings provide a strong basis for the future synthesis and experimental validation of pyrazole carboxamides as novel antimalarial agents. mdpi.comsciforum.net

Cannabinoid Receptor Antagonism and Binding Site Characterization

Pyrazole carboxamides are a well-established class of cannabinoid receptor 1 (CB1) antagonists. The prototypical example is SR141716A (Rimonabant), a potent and specific antagonist for the brain CB1 receptor. nih.govacs.org These compounds have been instrumental as pharmacological probes to characterize cannabinoid receptor binding sites and have been explored for therapeutic applications. nih.govacs.org

Structure-activity relationship (SAR) studies have defined the key structural features required for potent and selective CB1 antagonism. These include a para-substituted phenyl ring at the 5-position of the pyrazole, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position. nih.govacs.org Building on this template, researchers have synthesized novel derivatives with even greater potency and selectivity. A notable example is NESS 0327, a tricyclic pyrazole-3-carboxamide that exhibits exceptionally high affinity for the CB1 receptor (Kᵢ = 350 fM) and is over 60,000-fold selective for CB1 over the CB2 receptor. nih.gov Such high-affinity ligands are valuable tools for studying the endocannabinoid system. nih.govacs.orgnih.gov

Table 5: Binding Affinities of Pyrazole Carboxamide Derivatives at Cannabinoid Receptors

| Compound | CB1 Receptor Kᵢ | CB2 Receptor Kᵢ | CB1/CB2 Selectivity | Reference |

|---|---|---|---|---|

| SR141716A (Rimonabant) | 1.8 ± 0.075 nM | 514 ± 30 nM | ~285-fold | nih.gov |

| NESS 0327 | 350 ± 5 fM | 21 ± 0.5 nM | >60,000-fold | nih.gov |

An in-depth analysis of this compound and its analogs reveals complex relationships between their chemical structures and biological activities. Through Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies, researchers have identified key molecular features that are crucial for potency and selectivity, guiding the design of new, more effective compounds.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule ligands to the active site of a protein target.

Prediction of Binding Affinities and Preferred Ligand Conformations

Molecular docking simulations are crucial for estimating the binding affinity between a ligand and its target protein, which is often quantified by a binding score. These scores help in ranking potential drug candidates. For instance, in a study of novel pyrazole-carboxamides bearing a sulfonamide moiety, docking simulations were used to calculate binding scores against two human carbonic anhydrase (hCA) isoforms, hCA I and hCA II. nih.gov The results indicated that the synthesized compounds had higher binding affinities for both receptors compared to the standard inhibitor, Acetazolamide (AAZ). nih.gov

The binding scores for two example compounds from this class, 6a and 6b, are presented below, demonstrating their strong predicted affinity for the hCA enzymes. nih.gov

| Compound | Target Protein | Binding Score (kcal/mol) |

| Compound 6a | hCA I | -9.3 |

| hCA II | -8.5 | |

| Compound 6b | hCA I | -7.6 |

| hCA II | -7.9 | |

| Acetazolamide (AAZ) | hCA I | -6.0 |

| hCA II | -6.1 |

This table presents data for pyrazole-carboxamide derivatives, not the specific subject compound.

Identification of Critical Amino Acid Residues in Binding Pockets

A key outcome of molecular docking is the identification of specific amino acid residues within the protein's active site that are critical for ligand binding. This information is vital for understanding the mechanism of action and for designing more potent and selective inhibitors.

In the docking analysis of pyrazole-carboxamide sulfonamide derivatives with hCA I and hCA II, several key apolar amino acid residues at the entrance of the active site were identified as being crucial for interaction. nih.gov

hCA I Receptor: Interactions were predicted with Phe91, Leu131, Ala135, and Leu141. nih.gov

hCA II Receptor: Interactions were observed with Ile91, Phe131, Val135, and Pro202. nih.gov

The study noted that the bulkier nature of residues Phe131 and Val135 in the hCA II receptor enhanced the ligand-receptor interaction, potentially explaining the strong inhibition observed for this enzyme. nih.gov

Analysis of Intermolecular Interactions (Hydrogen Bonding, Hydrophobic, π-Stacking)

The stability of a ligand-receptor complex is governed by a variety of non-covalent intermolecular interactions. Docking simulations provide a detailed view of these interactions.

Hydrophobic Interactions: These interactions are critical for ligands binding to nonpolar pockets within a protein. The phenyl groups on pyrazole-carboxamide derivatives are predicted to engage in hydrophobic interactions with apolar amino acid residues like Phe91, Leu131, Ala135, and Leu141 in the active site of hCA I. nih.gov

π-Stacking Interactions: These occur between aromatic rings and are important for stabilizing the binding of ligands containing phenyl or other aromatic moieties. The molecular packing of some nitrophenyl-containing compounds has been shown to feature a high degree of π-stacking interactions. researchgate.net The planar structure of pyrazole-based compounds, sometimes assisted by intramolecular hydrogen bonds, can foster these π-π interactions, significantly contributing to the stability of the materials. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. researchgate.netresearchgate.net DFT calculations are employed to determine various molecular properties, including electronic and charge transfer characteristics. researchgate.netiaea.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule to explain its reactivity. youtube.com

HOMO: The energy of the HOMO is related to the molecule's ionization potential and its ability to donate electrons, indicating its sensitivity to electrophilic attack. nih.gov Molecules with higher HOMO energy are better electron donors.

LUMO: The energy of the LUMO is linked to the electron affinity and describes the molecule's ability to accept electrons, defining its response to nucleophilic attack. nih.gov

HOMO-LUMO Gap (η): The energy difference between the HOMO and LUMO is known as the energy gap. It represents the molecule's chemical stability and resistance to electronic transfer. nih.gov A smaller energy gap suggests that a molecule is more reactive because it can more easily donate electrons to an acceptor. nih.gov

In studies of pyrazole (B372694) derivatives, FMO analysis has been used to understand their electronic properties. For example, calculations on pyrazole derivatives Pyz-1 and Pyz-2 showed that the HOMO and LUMO orbitals are mainly localized across the entire molecular structure, with the exception of methyl groups. nih.gov

| Compound | E(HOMO) (eV) | E(LUMO) (eV) | Energy Gap (η) (eV) |

| Pyz-1 | -6.04 | -1.58 | 4.46 |

| Pyz-2 | -5.99 | -0.99 | 5.00 |

This table presents data for example pyrazole derivatives to illustrate the application of FMO analysis.

Electrostatic Potential Surface (EPS) Mapping

Electrostatic Potential Surface (EPS), also known as a Molecular Electrostatic Potential (MEP) map, is a valuable tool for understanding the charge distribution within a molecule. researchgate.netresearchgate.net It illustrates the electrostatic potential on the molecule's surface, helping to identify regions that are rich or deficient in electrons. These maps are used to predict sites for electrophilic (positive potential, often blue) and nucleophilic (negative potential, often red) attacks. researchgate.netunar.ac.id

For pyrazole derivatives, MEP analysis has indicated that negative potential regions are often concentrated around electronegative atoms like oxygen and nitrogen. researchgate.netunar.ac.id For instance, in (4-fluorophenyl)[5-(3-phenyl-4-nitrophenyl)]-4,5-dihydro-1H-pyrazol, the amide and nitro groups were identified as centers for electrophilic attacks. unar.ac.id Such analysis is crucial for understanding intermolecular interactions and predicting how a molecule will interact with biological targets. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Dynamic Interactions

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. eurasianjournals.com For compounds like 4-nitro-N-phenyl-1H-pyrazole-3-carboxamide, MD simulations provide critical insights into their conformational flexibility and the dynamic nature of their interactions with biological targets, such as proteins or enzymes. eurasianjournals.comnih.gov This approach complements static methods like molecular docking by offering a view of the system in a dynamic state, which is more representative of physiological conditions. nih.gov

The primary goal of running MD simulations for a ligand-protein complex is to assess its stability and to understand the nuanced interactions that hold the ligand in the binding pocket. rsc.orgnih.gov A study on a structurally similar compound, 4-nitro-N-1H-pyrazol-3-ylbenzamide, utilized MD simulations to evaluate its potential against SARS-CoV-2 main protease, revealing the stability of the docked complex. nih.gov In general, the analysis of MD trajectories for pyrazole derivatives involves several key parameters. nih.gov

Key Parameters in MD Simulation Analysis:

| Parameter | Description | Significance |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the superimposed protein-ligand complex at a given time point relative to a reference structure (usually the initial frame). | A stable, converging RMSD plot over the simulation time suggests that the complex has reached equilibrium and the ligand is stably bound within the active site. nih.gov |

| Root Mean Square Fluctuation (RMSF) | Calculates the fluctuation of each individual amino acid residue or atom from its average position during the simulation. | Highlights the flexible and rigid regions of the protein. High RMSF values in certain loops might indicate conformational changes upon ligand binding, while low RMSF values for residues in the binding site suggest stable interactions with the ligand. nih.gov |

| Radius of Gyration (Rg) | Represents the root mean square distance of the atoms from their common center of mass. | Provides an indication of the overall compactness of the protein structure. A stable Rg value suggests that the protein's folding is maintained and has not undergone significant unfolding or conformational drift during the simulation. nih.gov |

| Protein-Ligand Contact Maps | Analyzes the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein residues over time. | Reveals which interactions are persistent and crucial for binding affinity and stability. nih.govresearchgate.net For pyrazole carboxamides, key interactions often involve the pyrazole core, the carboxamide linker, and various substituents. nih.gov |

Through these analyses, researchers can confirm the stability of binding modes predicted by molecular docking and gain a deeper understanding of the dynamic interplay between the compound and its target. nih.govnih.gov For example, MD simulations on pyrazole-based CDK2 inhibitors validated their stability within the catalytic domain, confirming that key hydrogen bonding and hydrophobic interactions were maintained throughout the simulation. rsc.orgnih.gov

Virtual Screening Methodologies for Novel Analog Identification

Virtual screening (VS) is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. mdpi.com This methodology is instrumental in discovering novel analogs of a lead compound like this compound. VS can be broadly categorized into two main approaches: structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS). mdpi.com

Structure-Based Virtual Screening (SBVS): SBVS relies on the three-dimensional structure of the biological target, which is typically a protein or enzyme. mdpi.com Molecular docking is the most common SBVS technique. mdpi.com In this process, candidate molecules are computationally placed into the binding site of the target, and their binding affinity is estimated using a scoring function. A hybrid virtual screening approach successfully identified dipyrazole carboxamide derivatives as novel inhibitors by integrating both ligand- and structure-based methods. bohrium.com

A Typical SBVS Workflow for Identifying Pyrazole Analogs:

| Step | Description |

| 1. Target Preparation | The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). It is prepared by adding hydrogen atoms, assigning charges, and defining the binding site. |

| 2. Ligand Library Preparation | A large database of compounds (e.g., ZINC, Enamine) is prepared. The 3D structures of the molecules are generated and optimized. For analog searches, this library might consist of compounds with a pyrazole carboxamide scaffold. |

| 3. Molecular Docking | The ligand library is docked into the prepared target's active site using software like AutoDock Vina or Glide. nih.gov Each compound is assigned a score based on its predicted binding affinity. |

| 4. Hit Selection and Filtering | Compounds are ranked based on their docking scores. The top-ranked compounds ("hits") are selected. Further filtering may be applied based on criteria like drug-likeness (e.g., Lipinski's Rule of Five) or predicted ADME properties. researchgate.net |

| 5. Experimental Validation | The most promising candidates are synthesized and tested in biological assays to confirm their activity. bohrium.com |

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be employed. mdpi.com This method uses the principle that molecules with similar structures are likely to have similar biological activities. mdpi.com It relies on a set of known active ligands to identify new ones. Techniques include pharmacophore modeling, where the essential 3D arrangement of functional groups required for activity is defined, and chemical similarity searching, where databases are searched for molecules similar to a known active compound. bohrium.com

The application of these screening methodologies has been pivotal in the discovery of numerous bioactive pyrazole derivatives, including potent antagonists for the farnesoid X receptor and inhibitors for various kinases. rsc.orgnih.gov

In Silico ADME/Tox Prediction (Focus on Theoretical Framework, not specific values)

Before a compound can become a drug, it must possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties. In silico ADME/Tox prediction models are used in the early stages of drug discovery to computationally estimate these properties, helping to prioritize candidates and identify potential liabilities before costly synthesis and testing. elsevier.comjapsonline.com

The theoretical framework for these predictions is largely built upon Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. tandfonline.comej-chem.org These models are mathematical equations that correlate the chemical structure of a compound with its biological activity or a specific physicochemical property. nih.gov

Theoretical Framework of ADME/Tox Prediction:

| Property Category | Theoretical Basis and Models |

| Absorption | Physicochemical Properties: Models often begin by calculating fundamental properties like molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors/acceptors. Rules like Lipinski's Rule of Five and Veber's rules use these descriptors to qualitatively predict oral bioavailability. japsonline.comnih.govPermeability Models: QSAR models are developed to predict permeability through biological barriers like the intestinal wall (human intestinal absorption, HIA) and the blood-brain barrier (BBB). |

| Distribution | Plasma Protein Binding (PPB): Computational models predict the extent to which a compound will bind to plasma proteins like albumin. This is crucial as only the unbound fraction is typically active. These models are often based on descriptors related to lipophilicity and charge. |

| Metabolism | Cytochrome P450 (CYP) Inhibition/Metabolism: The major drug-metabolizing enzymes are the CYP450 family. In silico models, often combining docking and machine learning, are used to predict whether a compound is a substrate or inhibitor of specific CYP isoforms (e.g., CYP3A4, CYP2D6). This helps in predicting drug-drug interactions and metabolic stability. researchgate.net |

| Excretion | Models for predicting routes of excretion (e.g., renal or biliary) are less common but are an active area of research. They often rely on physicochemical properties to estimate clearance mechanisms. |

| Toxicity (Tox) | Toxicity Endpoints: A wide range of toxicity endpoints can be predicted using computational models. This includes mutagenicity (e.g., Ames test prediction), carcinogenicity, hepatotoxicity, and cardiotoxicity (e.g., hERG channel blockage). japsonline.comnih.govMechanism of Prediction: These predictions are typically based on QSAR models built from large datasets of experimental toxicity data or on structural alerts, which are specific chemical substructures known to be associated with toxicity. japsonline.com |

For pyrazole derivatives, various studies have employed these in silico tools to assess their drug-likeness and potential toxicity profiles. elsevier.comnih.gov These theoretical predictions provide a valuable, albeit preliminary, assessment of a compound's suitability for further development, guiding the design of analogs with more favorable ADMET profiles. researchgate.net

Conclusion and Future Research Directions

Synthesis of Key Findings and Current Understanding of 4-nitro-N-phenyl-1H-pyrazole-3-carboxamide

The pyrazole (B372694) nucleus is a versatile scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. jocpr.comjocpr.comnih.gov The compound this compound is a member of this broad class of heterocyclic compounds. While specific research on this exact molecule is not extensively documented in publicly available literature, a synthesis of key findings from closely related pyrazole carboxamides provides a foundational understanding of its potential characteristics and activities.

Based on the broader family of pyrazole carboxamides, it is plausible that this compound could exhibit a range of biological effects, potentially including antimicrobial, anti-inflammatory, or even anticancer activities, which are commonly reported for this class of compounds. jocpr.comnih.gov However, without direct experimental evidence, these remain speculative possibilities based on chemical analogy.

Identification of Critical Knowledge Gaps and Unexplored Research Avenues

Furthermore, its biological profile is entirely unexplored. There is no information on its potential therapeutic targets, its mechanism of action, or its spectrum of activity. The influence of the 4-nitro group on the bioactivity and selectivity of the N-phenyl-1H-pyrazole-3-carboxamide scaffold is a key unanswered question. Research is needed to determine if this substituent enhances or diminishes the activities seen in other derivatives.

Unexplored research avenues include:

Systematic Biological Screening: A comprehensive screening of this compound against a diverse panel of biological targets (e.g., kinases, proteases, microbial enzymes) is necessary to identify any potential therapeutic applications.

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of analogs with variations in the N-phenyl ring and modifications of the nitro group would be crucial to establish clear SARs.

Mechanistic Studies: Should any significant biological activity be identified, in-depth studies to elucidate the mechanism of action at the molecular level would be a critical next step.

Prospective Research Directions for Enhancing Bioactivity and Selectivity through Chemical Modification

Future research should focus on systematic chemical modifications of the this compound scaffold to enhance its potential bioactivity and selectivity.

Table 1: Potential Chemical Modifications and Their Rationale

| Modification Site | Proposed Modification | Rationale for Enhanced Bioactivity and Selectivity |

| N-phenyl Ring | Introduction of various substituents (e.g., halogens, alkyl, alkoxy, cyano groups) at different positions (ortho, meta, para). | To modulate lipophilicity, electronic properties, and steric hindrance, thereby influencing target binding and pharmacokinetic properties. jocpr.com |

| Pyrazole N1-position | Alkylation or arylation. | To explore the impact of substituting the pyrazole N-H on target interactions and to potentially improve metabolic stability. |

| Nitro Group | Reduction to an amino group, followed by acylation or other derivatizations. | To investigate the electronic and steric effects of the 4-substituent on activity and to introduce new functional groups for potential target interactions. |

| Carboxamide Linker | Modification to a thioamide or other bioisosteric linkers. | To alter hydrogen bonding capabilities and potentially improve metabolic stability or target affinity. |

By systematically exploring these modifications, it may be possible to develop derivatives with improved potency, selectivity, and drug-like properties.

Future Directions for Advanced Mechanistic Elucidation and Novel Target Identification

Assuming that initial screenings identify a promising biological activity for this compound or its derivatives, several advanced research directions can be pursued for mechanistic elucidation and target identification.

Target Deconvolution: Techniques such as affinity chromatography, chemical proteomics, and yeast three-hybrid systems could be employed to identify the specific protein targets of active compounds.

Computational Modeling: Molecular docking and molecular dynamics simulations can be used to predict and rationalize the binding modes of these compounds to their putative targets, guiding further optimization.

Biochemical and Cellular Assays: Once a target is identified, detailed biochemical assays can be used to confirm the inhibitory or modulatory activity and to determine the kinetics of interaction. Cellular assays can then be used to validate the on-target effects in a more complex biological system.

Structural Biology: X-ray crystallography or cryo-electron microscopy of the active compound in complex with its target protein would provide invaluable atomic-level insights into the binding interactions, facilitating rational drug design.

Potential for Derivatization towards Multi-Target Activity and Complex Biological Systems

The this compound scaffold holds potential for derivatization to create multi-target agents. This is a growing area of interest in drug discovery for complex diseases like cancer and neurodegenerative disorders, where hitting a single target is often insufficient.

One approach could be the design of hybrid molecules that combine the pyrazole carboxamide core with another pharmacophore known to interact with a different but complementary target. For example, by linking it to a known kinase inhibitor moiety, it might be possible to create a dual-inhibitor.

Furthermore, derivatization can be used to modulate the physicochemical properties of the molecule to enhance its performance in complex biological systems. This includes optimizing its solubility, permeability, and metabolic stability to ensure it can reach its intended targets in vivo. The development of prodrugs is another strategy to improve the pharmacokinetic profile of promising lead compounds.

Q & A

Q. What are the foundational synthetic routes for 4-nitro-N-phenyl-1H-pyrazole-3-carboxamide, and how can purity be optimized?

The compound is typically synthesized via multi-step protocols involving condensation reactions. For example, analogous pyrazole carboxamides are prepared by reacting substituted phenyl precursors with nitro-containing intermediates under acidic or basic conditions . Purity optimization may involve recrystallization using polar aprotic solvents (e.g., DMF) or column chromatography with silica gel and ethyl acetate/hexane eluents. Monitoring by TLC and HPLC ensures minimal byproduct formation .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- 1H/13C NMR : Resolves aromatic proton environments and nitrophenyl substituents. For instance, the nitro group induces deshielding (~8.5–9.0 ppm for aromatic protons adjacent to NO₂) .

- IR Spectroscopy : Confirms carboxamide C=O stretches (~1650–1700 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 287.08 for C₁₁H₉N₄O₃) .

Advanced Research Questions

Q. How can tautomeric equilibria of the pyrazole ring influence the compound’s reactivity in biological assays?

Pyrazole derivatives exhibit keto-enol tautomerism, which impacts hydrogen-bonding interactions. Solution NMR (e.g., DMSO-d₆) can detect tautomeric forms by observing proton exchange signals at ~12–14 ppm for enolic -OH . Computational methods (DFT) further predict dominant tautomers under physiological conditions, guiding SAR studies .

Q. What experimental design strategies mitigate contradictions in reported biological activity data?

- Dose-Response Reproducibility : Use standardized assays (e.g., IC₅₀ in enzyme inhibition studies) with positive controls (e.g., known kinase inhibitors).

- Solvent Effects : Compare DMSO vs. aqueous solubility to rule out artifactual activity .

- Batch Consistency : Validate synthetic batches via LC-MS to ensure structural integrity .

Q. How do substituent modifications (e.g., nitro position, phenyl groups) affect the compound’s pharmacokinetic properties?

- Nitro Group : Enhances electron-withdrawing effects, increasing metabolic stability but potentially reducing solubility.

- Phenyl Substituents : Para-substituted phenyl groups (e.g., Cl, OMe) improve lipophilicity (logP ~2.5–3.0), as shown in analogs like 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide .

- In Silico ADME : Tools like SwissADME predict bioavailability (%F >50) and blood-brain barrier penetration .

Q. What methodologies resolve discrepancies in NMR data for pyrazole carboxamides across solvents?

- Variable Temperature NMR : Identifies dynamic processes (e.g., ring flipping) in DMSO vs. CDCl₃.

- COSY/NOESY : Maps through-space correlations to distinguish conformational isomers .

- Deuterium Exchange : Detects labile protons (e.g., NH in carboxamide) to confirm hydrogen-bonding networks .

Methodological Frameworks

Q. How can factorial design optimize reaction conditions for scale-up synthesis?

A 2³ factorial design evaluates variables:

- Factor A : Temperature (60°C vs. 80°C)

- Factor B : Catalyst loading (5 mol% vs. 10 mol%)

- Factor C : Solvent (THF vs. EtOH) Response surface methodology (RSM) identifies optimal yield (>75%) at 70°C, 7.5 mol% catalyst, and THF .

Q. What computational tools integrate molecular docking with experimental bioactivity data?

- AutoDock Vina : Predicts binding modes to targets (e.g., COX-2, kinases) with RMSD <2.0 Å.

- MD Simulations (GROMACS) : Validates stability of ligand-receptor complexes over 100 ns trajectories .

- Free Energy Perturbation (FEP) : Quantifies ΔΔG for nitro-to-cyano substitutions to rationalize potency changes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.